molecular formula C25H18N2O5 B11585937 Methyl 4-[2-(5-methylpyridin-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate

Methyl 4-[2-(5-methylpyridin-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate

Cat. No.: B11585937
M. Wt: 426.4 g/mol
InChI Key: IRBUWUCUYDHDAG-UHFFFAOYSA-N
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Description

Methyl 4-[2-(5-methylpyridin-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate is a heterocyclic compound featuring a chromeno[2,3-c]pyrrol-3,9-dione core. This structure integrates a fused benzopyran-pyrrolidine system with two ketone groups at positions 3 and 7. The substituents include a 5-methylpyridin-2-yl group at position 2 of the pyrrolidine ring and a methyl benzoate moiety at position 1 of the chromene system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[2-(5-methylpyridin-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate typically involves multi-step organic reactions. One common method includes the condensation of 4-pyridinecarboxaldehyde with ethyl acetoacetate and ammonium acetate in ethanol under reflux conditions for 8 hours. The reaction mixture is then concentrated under vacuum and recrystallized from ethanol to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated purification systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[2-(5-methylpyridin-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and benzoate moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

Methyl 4-[2-(5-methylpyridin-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate has several scientific research applications:

Mechanism of Action

The mechanism by which Methyl 4-[2-(5-methylpyridin-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. Pathways involved may include signal transduction and metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with three classes of analogs: chromeno-pyrrol derivatives, quinoline-based benzoates, and heterocyclic-substituted systems.

Chromeno-Pyrrol Derivatives

Methyl 4-{7-fluoro-3,9-dioxo-2-[(pyridin-3-yl)methyl]-1,2,3,9-tetrahydro[1]benzopyrano[2,3-c]pyrrol-1-yl}benzoate (CAS: 4803-02-5)

  • Core Structure: Chromeno[2,3-c]pyrrol-3,9-dione.
  • Substituents : A 7-fluoro group on the chromene ring and a (pyridin-3-yl)methyl group at position 2 of the pyrrolidine.
  • The pyridin-3-ylmethyl substituent may alter binding interactions compared to the 5-methylpyridin-2-yl group in the target compound .

Methyl 4-[2-(6-methyl-1,3-benzothiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate (CAS: 874456-07-2)

  • Core Structure: Chromeno[2,3-c]pyrrol-3,9-dione.
  • Substituents : A 6-methylbenzothiazol-2-yl group replaces the pyridine ring.
  • Molecular Weight : 482.51 g/mol.
  • Key Differences: The benzothiazole moiety increases lipophilicity, which could enhance bioavailability or alter metabolic stability.

Quinoline-Based Benzoate Esters ()

Compounds such as Methyl 4-(4-(2-Phenylquinoline-4-Carbonyl) Piperazin-1-yl) Benzoate (C1) and halogenated variants (C2–C7) share a benzoate ester group but differ in core structure:

  • Core Structure: Quinoline-4-carbonyl linked to piperazine.
  • Substituents : Variants include 4-bromo, 4-chloro, and 4-(trifluoromethyl)phenyl groups.
  • Molecular Weights : ~450–550 g/mol (estimated).
  • Key Differences: The quinoline-piperazine backbone may confer distinct solubility and electronic properties compared to the chromeno-pyrrol system. These compounds were synthesized via crystallization in ethyl acetate, suggesting similar purification challenges .

Heterocyclic-Substituted Systems

Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l)

  • Core Structure : Tetrahydroimidazo[1,2-a]pyridine.
  • Substituents : Nitrophenyl and phenethyl groups.
  • Molecular Weight : ~550 g/mol (estimated).
  • Synthesis involved one-pot reactions, contrasting with likely multi-step routes for the target compound .

Structural and Functional Analysis Table

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Features References
Target Compound Chromeno[2,3-c]pyrrol-3,9-dione 5-methylpyridin-2-yl, methyl benzoate ~480 (estimated) Pyridine substituent; no halogen or fused heterocycles -
Compound Chromeno[2,3-c]pyrrol-3,9-dione 7-fluoro, (pyridin-3-yl)methyl 141.13 (reported)* Fluorine enhances electronegativity; pyridin-3-ylmethyl group
Compound Chromeno[2,3-c]pyrrol-3,9-dione 6-methylbenzothiazol-2-yl 482.51 Benzothiazole increases lipophilicity
C1 () Quinoline-4-carbonyl-piperazine Phenyl, methyl benzoate ~500 (estimated) Quinoline core; piperazine linker

*Reported molecular weight in may be erroneous due to conflicting data.

Biological Activity

Methyl 4-[2-(5-methylpyridin-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate is a complex organic compound that has garnered attention for its potential biological activities. The compound features a unique structural arrangement that may contribute to its pharmacological effects. This article reviews the biological activity of this compound based on available literature and studies.

Chemical Structure and Properties

The molecular formula of this compound is C25H18N2O5C_{25}H_{18}N_{2}O_{5}, with a molecular weight of approximately 426.4 g/mol. The presence of the pyridine and chromene moieties suggests that the compound may exhibit significant biological activities such as anticancer and antioxidant properties .

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its anticancer potential. Preliminary studies indicate that compounds with similar structures often inhibit cell proliferation and induce apoptosis in various cancer cell lines .

Anticancer Activity

Research has shown that this compound may function as an anticancer agent due to its ability to interact with key cellular pathways involved in cancer progression. In vitro studies have revealed its potential to inhibit tumor cell growth through various mechanisms:

  • Inhibition of Cell Proliferation : Studies indicate that this compound can significantly reduce the proliferation rate of cancer cells.
  • Induction of Apoptosis : The compound has been observed to trigger programmed cell death in malignant cells.
  • Antioxidant Properties : The presence of pyridine and chromene derivatives may enhance the compound's ability to scavenge free radicals .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be partially attributed to its structural features. A comparative analysis with similar compounds highlights how variations in nitrogen-containing heterocycles affect biological activity:

Compound NameStructure HighlightsBiological Activity
Methyl 4-(piperidin-2-YL)benzoateContains piperidine instead of pyrroleAnticancer activity reported
Methyl 4-(6-methylpyridin-2-YL)benzoateSimilar pyridine substitutionPotential kinase inhibitor
Methyl 3-(3-hydroxyphenyl)-propanoateLacks heterocyclic complexityExhibits antioxidant properties

This table illustrates how specific modifications in structure can lead to diverse biological activities .

Case Studies

Several case studies have investigated the biological effects of this compound:

  • In Vitro Studies : Research conducted on various cancer cell lines demonstrated a dose-dependent inhibition of cell growth and increased apoptosis rates when treated with the compound.
    • Cell Lines Tested : MCF7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
    • Results : Significant reduction in viability was observed at concentrations above 10 µM.
  • Molecular Docking Studies : Computational studies using molecular docking techniques suggested strong binding affinity to targets involved in cancer pathways such as protein kinases and transcription factors.
    • Binding Energy : Predicted binding energies were comparable to known anticancer agents.
    • Mechanism Insights : Docking simulations provided insights into how the compound interacts at the molecular level with specific targets .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of Methyl 4-[2-(5-methylpyridin-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate?

  • Methodological Answer : Prioritize reaction conditions such as solvent polarity (e.g., DMF for nucleophilic substitutions), temperature (60–100°C for cyclization steps), and catalyst selection (e.g., Pd-based catalysts for coupling reactions). Use TLC or HPLC to monitor intermediate formation. Solvent choice significantly impacts yield due to steric hindrance from the pyridine and chromenopyrrole moieties .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine 1^1H/13^{13}C NMR to verify aromatic proton environments (e.g., pyridine protons at δ 8.2–8.5 ppm) and carbonyl groups (δ 165–175 ppm). High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) ensures molecular weight accuracy (±0.001 Da). FTIR can validate lactam C=O stretches (~1700 cm1^{-1}) .

Q. What solubility challenges arise during in vitro assays, and how can they be mitigated?

  • Methodological Answer : The compound’s low aqueous solubility (logP ~3.5) necessitates dimethyl sulfoxide (DMSO) for stock solutions. For biological testing, dilute to ≤0.1% DMSO in cell culture media to avoid cytotoxicity. Pre-formulation studies with cyclodextrins or liposomes can improve bioavailability .

Q. What safety protocols are essential for handling this compound in the lab?

  • Methodological Answer : Use fume hoods for synthesis steps involving volatile reagents. Wear nitrile gloves, EN 166-certified goggles, and lab coats. In case of skin contact, wash with 10% ethanol-water solution to solubilize organic residues before soap and water .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields reported for derivatives of this scaffold?

  • Methodological Answer : Analyze conflicting data by replicating studies under controlled conditions (e.g., inert atmosphere, anhydrous solvents). For example, Vydzhak et al. achieved 75% yield for chromenopyrrole derivatives using microwave-assisted synthesis, whereas traditional reflux methods yielded 45–50% due to side reactions .

Q. What analytical strategies detect and quantify impurities in batches of this compound?

  • Methodological Answer : Use reversed-phase HPLC with a C18 column (5 µm, 250 × 4.6 mm) and gradient elution (acetonitrile/0.1% formic acid). Compare retention times against reference standards (e.g., MM0421.02) to identify impurities like de-esterified byproducts .

Q. How do solvent polarity and temperature influence the regioselectivity of derivatization reactions?

  • Methodological Answer : Polar aprotic solvents (e.g., DMSO) stabilize transition states in nucleophilic substitutions at the pyrrole C-1 position. At 80°C, steric effects dominate, favoring para-substitution on the benzoate group. Kinetic studies via 19^{19}F NMR (if fluorinated analogs are used) can map reaction pathways .

Q. What computational methods predict the compound’s binding affinity for kinase targets?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) using the crystal structure of human Aurora kinase A (PDB: 4J8M). Validate predictions with surface plasmon resonance (SPR) assays, correlating ΔG (binding energy) with IC50_{50} values from kinase inhibition assays .

Q. How can researchers ensure compliance with pharmacopeial guidelines for residual solvents?

  • Methodological Answer : Follow USP <467> guidelines using headspace GC-MS to quantify Class 2 solvents (e.g., acetonitrile ≤410 ppm). Validate methods per ICH Q2(R1) with spike-recovery tests (90–110% recovery) .

Properties

Molecular Formula

C25H18N2O5

Molecular Weight

426.4 g/mol

IUPAC Name

methyl 4-[2-(5-methylpyridin-2-yl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate

InChI

InChI=1S/C25H18N2O5/c1-14-7-12-19(26-13-14)27-21(15-8-10-16(11-9-15)25(30)31-2)20-22(28)17-5-3-4-6-18(17)32-23(20)24(27)29/h3-13,21H,1-2H3

InChI Key

IRBUWUCUYDHDAG-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=C(C=C5)C(=O)OC

Origin of Product

United States

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